molecular formula C19H13NO3 B11654257 2-Methylquinolin-8-yl 1-benzofuran-2-carboxylate

2-Methylquinolin-8-yl 1-benzofuran-2-carboxylate

Cat. No.: B11654257
M. Wt: 303.3 g/mol
InChI Key: IABBGUXYEWWRFY-UHFFFAOYSA-N
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Description

2-Methylquinolin-8-yl 1-benzofuran-2-carboxylate is a complex organic compound that combines the structural features of quinoline and benzofuran. Quinoline is a heterocyclic aromatic organic compound with a double-ring structure, while benzofuran is a fused ring compound consisting of a benzene ring fused to a furan ring. The combination of these two structures in this compound results in a compound with unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylquinolin-8-yl 1-benzofuran-2-carboxylate typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and can lead to higher efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Methylquinolin-8-yl 1-benzofuran-2-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the quinoline and benzofuran rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens (for electrophilic substitution) and organolithium compounds (for nucleophilic substitution) are frequently employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the quinoline ring can yield quinoline N-oxide, while reduction can produce tetrahydroquinoline derivatives .

Scientific Research Applications

2-Methylquinolin-8-yl 1-benzofuran-2-carboxylate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Methylquinolin-8-yl 1-benzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methylquinolin-8-yl 1-benzofuran-2-carboxylate is unique due to its combined quinoline and benzofuran structures, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H13NO3

Molecular Weight

303.3 g/mol

IUPAC Name

(2-methylquinolin-8-yl) 1-benzofuran-2-carboxylate

InChI

InChI=1S/C19H13NO3/c1-12-9-10-13-6-4-8-16(18(13)20-12)23-19(21)17-11-14-5-2-3-7-15(14)22-17/h2-11H,1H3

InChI Key

IABBGUXYEWWRFY-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=CC=C2OC(=O)C3=CC4=CC=CC=C4O3)C=C1

Origin of Product

United States

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